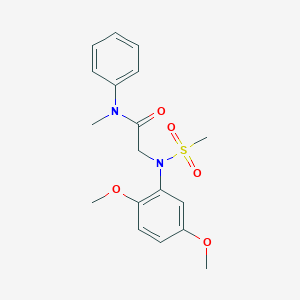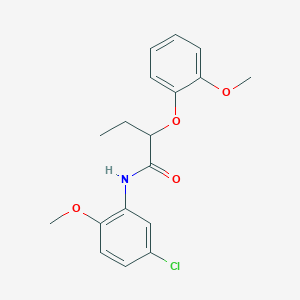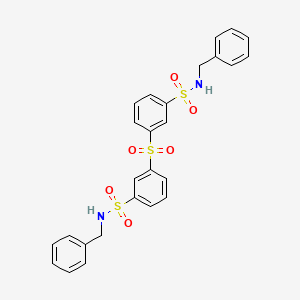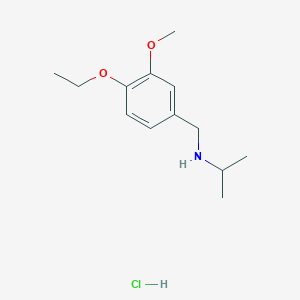![molecular formula C19H15N7O3S2 B4577788 N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Descripción general
Descripción
The compound belongs to a class of chemicals characterized by their incorporation of thiazole, tetrazole, and nitrobenzyl groups. These types of compounds are often studied for their potential biological activities and unique chemical properties.
Synthesis Analysis
Research on similar compounds often involves multistep synthetic processes that may include cyclization reactions, condensation with carbodiimides, and substitutions at various positions of the core structures (Yu et al., 2014). The synthesis of these compounds typically requires specific reagents and catalysts to achieve the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using techniques such as NMR, IR spectroscopy, and sometimes single-crystal X-ray diffraction. These methods allow for the detailed characterization of the molecular geometry, electronic structure, and bonding patterns (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole and tetrazole derivatives can include nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are often sensitive to the presence of functional groups and the electronic nature of the substituents (Fedyshyn et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on similar compounds often focuses on the synthesis and evaluation of their biological activities, such as anticancer, antibacterial, and antiviral properties. For example, studies have synthesized derivatives with similar complex structures to investigate their anticancer activity against different cancer cell lines, showing that certain derivatives exhibit significant selective cytotoxicity (Evren et al., 2019). This highlights the potential of such compounds in the development of new anticancer agents.
Antibacterial and Antifungal Activities
Some studies explore the antibacterial and antifungal activities of compounds with related structures. The synthesis of new derivatives and their evaluation against various microbial strains demonstrate their potential as new antimicrobial agents. For example, compounds have shown significant activity against Salmonella typhi, suggesting their use in treating infections caused by this pathogen (Salama, 2020).
Antitumor and Kinase Inhibitory Activities
Other research focuses on the synthesis of derivatives for their antitumor and kinase inhibitory activities. Studies such as those by Fallah-Tafti et al. (2011) have synthesized derivatives to evaluate their Src kinase inhibitory and anticancer activities, with some compounds showing significant inhibition of cell proliferation in various carcinoma cells (Fallah-Tafti et al., 2011).
Novel Syntheses and Mechanistic Studies
Research also delves into novel syntheses of complex molecules and their mechanistic studies. This includes the exploration of new synthetic routes and the study of their photoreactivity, providing insights into the versatility of these compounds in material science or drug development (Katritzky et al., 2003).
Propiedades
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S2/c27-17(12-30-19-22-23-24-25(19)14-6-2-1-3-7-14)21-18-20-11-16(31-18)10-13-5-4-8-15(9-13)26(28)29/h1-9,11H,10,12H2,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVKRGRJZAYLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)
![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)



![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)